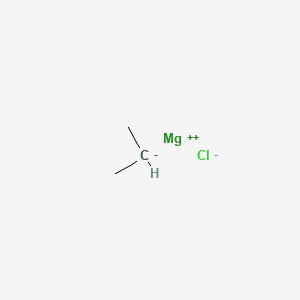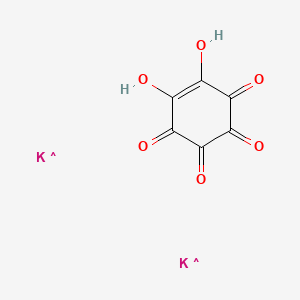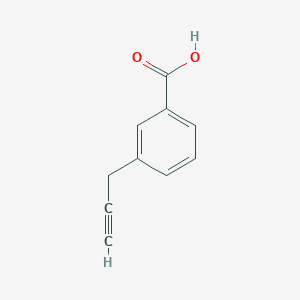![molecular formula C30H50O3 B12439099 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv is a complex organic compound that belongs to the class of cyclopropane-containing steroids This compound is known for its unique structural features, which include a cyclopropane ring fused to a phenanthrene and cyclopenta[a]phenanthrene system
Preparation Methods
The synthesis of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Fusing the Cyclopropane Ring to the Phenanthrene System: The next step involves the fusion of the cyclopropane ring to the phenanthrene system. This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functionalization of the Cyclolanostane Core: The final step involves the functionalization of the cyclolanostane core to introduce the desired hydroxyl groups at positions 3 and 25. This can be achieved through selective oxidation or reduction reactions using reagents such as Jones reagent or lithium aluminum hydride.
Chemical Reactions Analysis
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents include halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.
Scientific Research Applications
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in various bioassays to evaluate its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have potential as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv can be compared with other similar compounds, such as:
Cycloartenol: Cycloartenol is a triterpenoid compound with a similar cyclopropane-containing structure. It is a precursor in the biosynthesis of sterols and has been studied for its biological activities.
Cycloastragenol: Cycloastragenol is another triterpenoid compound with a similar structure. It is known for its potential anti-aging and telomerase-activating properties.
Cyclogalegenin: Cyclogalegenin is a related compound with a similar cyclopropane-containing structure. It has been studied for its potential medicinal properties.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19?,20?,21?,22?,23?,24?,27-,28+,29-,30+/m1/s1 |
InChI Key |
LFVUQOXYVCRDLE-FOCYAQPWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C(C5CCC4[C@@]1(CCC2C6CCC(OC6)C(C)(C)O)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)
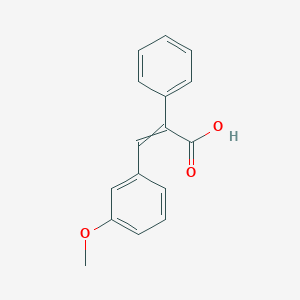
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
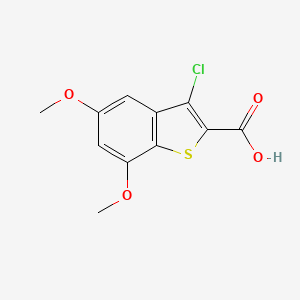
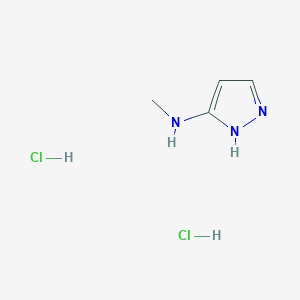
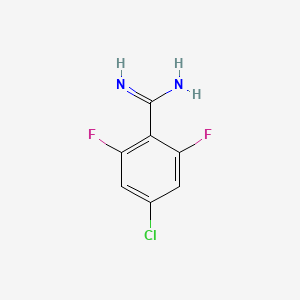
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
